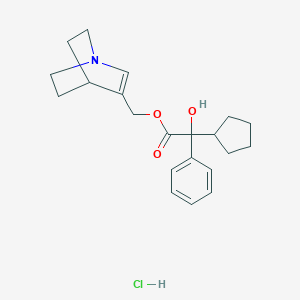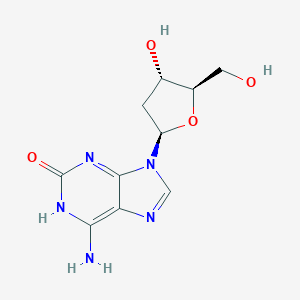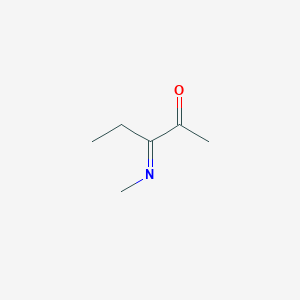
2-(2,4-Dichlorophenyl)-1-methylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-1-methylimidazolidine, also known as Diclazuril, is a chemical compound that belongs to the group of benzene derivatives. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Diclazuril has been extensively studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase, which is essential for the growth and development of the coccidian parasite. This inhibition leads to the accumulation of toxic metabolites, which ultimately leads to the death of the parasite.
Efectos Bioquímicos Y Fisiológicos
2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have minimal toxicity and side effects in animals. It is rapidly absorbed and metabolized in the body, and excreted primarily through the feces. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have no significant effects on the growth and development of animals, and does not affect the quality of their meat or milk.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high potency and specificity against coccidian parasites, which makes it an ideal tool for studying the pathogenesis and treatment of coccidiosis. However, one of the limitations of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high cost, which can be a limiting factor for large-scale studies.
Direcciones Futuras
There are several future directions for the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in scientific research. One potential area of research is the development of new formulations and delivery methods for 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could improve its efficacy and reduce its cost. Another area of research is the study of the mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could lead to the development of new drugs for the treatment of coccidiosis and other parasitic diseases. Finally, the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in combination with other drugs or vaccines could lead to the development of more effective and comprehensive treatments for coccidiosis.
Métodos De Síntesis
2-(2,4-Dichlorophenyl)-1-methylimidazolidine can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with methyl isocyanate, and the reaction of 2,4-dichlorophenylacetonitrile with methylamine. The synthesis process is complex and requires careful handling of chemicals and reaction conditions to obtain high yields of pure 2-(2,4-Dichlorophenyl)-1-methylimidazolidine.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been extensively studied for its potential applications in scientific research, particularly in the field of veterinary medicine. It has been shown to be effective in the treatment and prevention of coccidiosis, a parasitic disease that affects various animal species, including poultry, cattle, and sheep. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine works by inhibiting the development of the coccidian parasite in the intestine, thereby preventing the spread of the disease.
Propiedades
Número CAS |
101564-82-3 |
|---|---|
Nombre del producto |
2-(2,4-Dichlorophenyl)-1-methylimidazolidine |
Fórmula molecular |
C10H12Cl2N2 |
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-methylimidazolidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-14-5-4-13-10(14)8-3-2-7(11)6-9(8)12/h2-3,6,10,13H,4-5H2,1H3 |
Clave InChI |
KXZNGVVLDAKMEL-UHFFFAOYSA-N |
SMILES |
CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |
Sinónimos |
2-(2,4-dichlorophenyl)-1-methyl-imidazolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



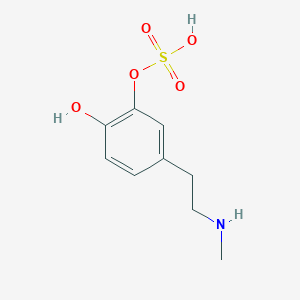


![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
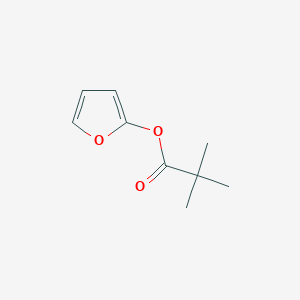
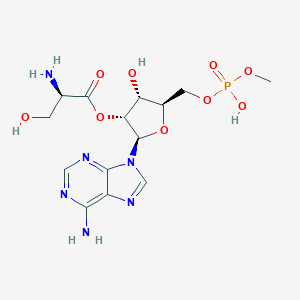

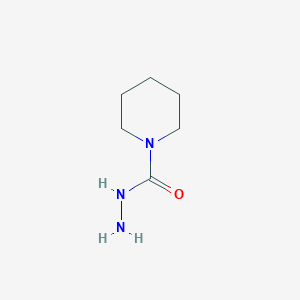
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
